11-Hydroxytetrahydrocannabinol
Overview
Description
11-Hydroxytetrahydrocannabinol, also known as 11-hydroxy-Δ9-tetrahydrocannabinol, is a primary active metabolite of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. This compound is formed in the body after the consumption of THC and is known for its potent psychoactive effects. It is produced through the metabolism of THC by the cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxytetrahydrocannabinol typically involves the hydroxylation of tetrahydrocannabinol. This process can be catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The reaction conditions often include the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound is generally achieved through biotransformation processes. These processes involve the use of microbial or enzymatic systems to convert tetrahydrocannabinol into its hydroxylated form. The use of human liver microsomes or recombinant enzymes in bioreactors is a common approach to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxytetrahydrocannabinol undergoes various chemical reactions, including:
Substitution: This reaction can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Major Products:
Oxidation: 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH).
Reduction: 11-hydroxyhexahydrocannabinol.
Scientific Research Applications
11-Hydroxytetrahydrocannabinol has several scientific research applications:
Mechanism of Action
11-Hydroxytetrahydrocannabinol exerts its effects by acting as a partial agonist at the cannabinoid receptor CB1. It has a significantly higher binding affinity to CB1 receptors compared to tetrahydrocannabinol, which contributes to its potent psychoactive effects . The activation of CB1 receptors leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels and subsequent modulation of neurotransmitter release .
Comparison with Similar Compounds
- 11-Hydroxy-Δ8-tetrahydrocannabinol
- 11-Hydroxyhexahydrocannabinol
- 3’-Hydroxy-tetrahydrocannabinol
- 7-Hydroxycannabidiol
- 8,11-Dihydroxytetrahydrocannabinol
- 11-OH-cannabinol
Comparison: 11-Hydroxytetrahydrocannabinol is unique due to its high binding affinity to CB1 receptors and its potent psychoactive effects. Compared to other hydroxylated cannabinoids, it has a distinct metabolic pathway and pharmacokinetic profile . For instance, 11-hydroxy-Δ8-tetrahydrocannabinol has a similar structure but differs in the position of the double bond, leading to variations in its pharmacological effects .
Properties
IUPAC Name |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBKSSAWEUDACY-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190061 | |
Record name | 11-Hydroxytetrahydrocannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36557-05-8, 34675-49-5 | |
Record name | 11-Hydroxy-Δ9-tetrahydrocannabinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36557-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hydroxytetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hydroxytetrahydrocannabinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Hydroxy-delta9-tetrahydrocannabinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 34675-49-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-HYDROXY-.DELTA.9-TETRAHYDROCANNABINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VY04N5SLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 11-hydroxy-Delta(9)-tetrahydrocannabinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062581 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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